molecular formula C13H9FN2 B1298765 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine CAS No. 347-12-6

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Cat. No. B1298765
CAS RN: 347-12-6
M. Wt: 212.22 g/mol
InChI Key: PNOFVTHZVLYOFR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group is likely to influence the electronic properties and reactivity of the molecule, making it a valuable intermediate for further chemical modifications and applications in drug discovery.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds involves various strategies, including palladium-catalyzed cascade reactions, oxidative intramolecular C–H amination, and multicomponent reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed CO insertion and C-H bond activation . Another approach utilized copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene for the C–H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines . These methods demonstrate the versatility of synthetic routes available for constructing the imidazo[1,2-a]pyridine core.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry. For example, the structure of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was confirmed by 1H NMR and mass spectra . Additionally, the crystal structure and conformational analysis of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide were determined by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide detailed insights into the molecular geometry and electronic structure of imidazo[1,2-a]pyridine derivatives.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, which are essential for their functionalization and application in drug design. For instance, the synthesis of fluorinated imidazo[1,2-a]pyridine derivatives for imaging beta-amyloid in Alzheimer's disease involved the introduction of fluorine-containing side chains . The Suzuki reaction, hydrolysis, and amidation reactions were employed to obtain functionalized imidazo[1,2-a]pyridine compounds . These reactions highlight the chemical reactivity and potential for diversification of the imidazo[1,2-a]pyridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . The introduction of electron-withdrawing or electron-donating groups can significantly affect the photophysical responses, solubility, and stability of these compounds. For example, the synthesis and structure-activity relationships of 4-fluorophenyl-imidazoles as kinase inhibitors revealed the influence of heteroaryl groups and the position of carboxylic acid or tetrazole on the imidazole ring . Additionally, the electroluminescent properties of imidazo[1,2-a]pyridine-based luminogens were explored for potential applications in organic light-emitting diodes . These properties are crucial for the development of imidazo[1,2-a]pyridine derivatives as functional materials and therapeutic agents.

Scientific Research Applications

Alzheimer’s Disease Imaging

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine derivatives have been investigated for their potential in imaging β-amyloid plaques in Alzheimer’s disease. Two fluorinated imidazo[1,2-a]pyridine derivatives showed binding affinity to amyloid plaques in human Alzheimer’s Disease cortical tissues, suggesting their utility as radioligands for amyloid plaque imaging in the brain of Alzheimer's patients (Zeng et al., 2006).

Fluorescent Properties

Research on 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives has shown that these compounds have significant fluorescent properties, making them potential candidates for use as biomarkers and photochemical sensors. The hydroxymethyl group in these compounds acts as an enhancer of fluorescence intensity (Velázquez-Olvera et al., 2012).

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives, specifically substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, have shown selective activity against hepatitis C virus (HCV) in subgenomic replicon systems. These compounds represent a novel class of inhibitors for HCV (Puerstinger et al., 2007).

Synthesis and Structural Analysis

Studies on the synthesis and evaluation of imidazo[1,2-a]pyridine-based compounds, including crystal correlation and their potential as acetylcholinesterase (AChE) inhibitors, have been conducted. These studies help understand the chemical and structural properties of imidazo[1,2-a]pyridine derivatives for pharmaceutical uses (Kwong et al., 2019).

Fluorescent Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and evaluated as potential membrane probes. Their compact shape and photophysical properties make them suitable for studying membrane dynamics, hydration, and fluidity, important for monitoring cellular health and biochemical pathways (Renno et al., 2022).

Anticonvulsant Studies

Imidazo[1,2-a]pyridines with biologically active substituents have been designed and synthesized as anticonvulsant agents. Some compounds exhibited potent anticonvulsant activity without toxicity, indicating their potential as therapeutic agents (Ulloora et al., 2013).

Antitubercular Activity

Synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation for antitubercular activity against Mycobacterium smegmatis have been conducted. Certain derivatives showed significant antitubercular activity, pointing towards their potential in treating tuberculosis (Abhale et al., 2016).

DFT Studies and Chemical Properties

Density Functional Theory (DFT) studies on compounds like 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide have been performed to understand their molecular structure and physicochemical properties. These studies help in predicting the behavior of such compounds in various chemical and biological environments (Qin et al., 2019).

Excited State Intramolecular Proton Transfer

Research on imidazo[1,2-a]pyridines capable of excited state intramolecular proton transfer (ESIPT) has been conducted. These compounds show potential for applications in fluorescence sensing and imaging due to their unique emission characteristics (Stasyuk et al., 2012).

Safety And Hazards

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic strategies and exploring novel applications of these compounds.

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFVTHZVLYOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352756
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

CAS RN

347-12-6
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
S Follot, JC Debouzy, D Crouzier… - European journal of …, 2009 - Elsevier
Three imidazo[1,2-a]pyridine derivatives 3a–c have been synthesized from p38 kinase inhibitor structures and evaluated as anti-apoptosis agents. These drugs were designed to …
Number of citations: 34 www.sciencedirect.com
H Tomoda, T Hirano, S Saito, T Mutai… - Bulletin of the Chemical …, 1999 - journal.csj.jp
In order to search for novel fluorescent organic compounds, 20 derivatives of imidazo[1,2-a]pyridine (1) were synthesized, and their fluorescent properties were studied. Though the …
Number of citations: 98 www.journal.csj.jp
J Koubachi, S El Kazzouli, M Bousmina… - European Journal of …, 2014 - Wiley Online Library
This review surveys recent developments (reported in the last fifteen years) in organometallic‐chemistry‐based methods for the functionalization of imidazo[1,2‐a]pyridines, in …
Z Ye, C Liu, F Zou, Y Cai, B Chen, Y Zou, J Mo… - Bioorganic & Medicinal …, 2020 - Elsevier
Free fatty acid receptor 1 (FFA1 or GPR40) has been studied for many years as a target for the treatment of type 2 diabetes mellitus. In order to increase potency and reduce …
Number of citations: 10 www.sciencedirect.com
C Enguehard, M Hervet, I Théry, JL Renou… - Helvetica chimica …, 2001 - Wiley Online Library
We previously reported that reactivity towards the Suzuki cross‐coupling reaction of 3‐iodoimidazo[1,2‐a]pyridines substituted at C(2) is largely influenced by the nature of this 2‐…
Number of citations: 26 onlinelibrary.wiley.com
M Hervet, I Thery, A Gueiffier… - Helvetica chimica …, 2003 - Wiley Online Library
The scope of the Suzuki‐cross‐coupling reaction of 6‐haloimidazo[1,2‐a]pyridines is dependent on the availability of the (hetero)arylboronic acids. Thus, with the aim to develop …
Number of citations: 25 onlinelibrary.wiley.com
C Enguehard-Gueiffier, S Musiu, N Henry… - European Journal of …, 2013 - Elsevier
Using Ttou 84 as starting point, a novel class of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine was designed to optimize the inhibitory properties on the …
Number of citations: 50 www.sciencedirect.com
C Enguehard, H Allouchi, A Gueiffier… - The Journal of Organic …, 2003 - ACS Publications
The reactivity of 6-haloimidazo[1,2-a]pyridine toward different azoles is reported. The process was shown to be highly dependent on the reaction conditions. Using copper(I) catalyst, the …
Number of citations: 48 pubs.acs.org
HD Salles, TL Silva, CS Radatz, RF Affeldt… - Journal of the Brazilian …, 2019 - SciELO Brasil
In this work, we report the preparation of a copper-silica material (Cu/SiO 2 ) by a sol-gel methodology and its characterization concerning composition and textural properties. The Cu/…
Number of citations: 7 www.scielo.br
BM Vieira, N Padilha, NM Nascimento, G Perin… - Arkivoc, 2019 - arkat-usa.org
A simple and rapid method to synthesize imidazo [1, 2-a] pyridines starting from 2-aminopyridine and 2-bromoacetophenone derivatives under ultrasonic irradiation was developed. …
Number of citations: 11 www.arkat-usa.org

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